1H NMR and 13C NMR chemical shifts of 2-Bromo-1,5-dichloro-3-methoxybenzene
1H NMR and 13C NMR chemical shifts of 2-Bromo-1,5-dichloro-3-methoxybenzene
Comprehensive Analysis of 1 H and 13 C NMR Chemical Shifts in 2-Bromo-1,5-dichloro-3-methoxybenzene: Structural Elucidation and Methodological Framework
Executive Summary & Structural Rationale
The compound 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8)[1] is a highly substituted halogenated anisole derivative. In drug development and agrochemical synthesis, such polyhalogenated aromatic scaffolds serve as critical building blocks. However, their structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to severe steric crowding and overlapping electronic substituent effects.
To accurately assign the 1 H and 13 C NMR spectra of this molecule, one must systematically deconstruct the competing inductive (electron-withdrawing) and resonance (electron-donating) effects of the bromo, chloro, and methoxy substituents.
Ring Numbering & Environment Mapping:
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C-1 & C-5 : Substituted with Chlorine atoms.
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C-2 : Substituted with a Bromine atom.
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C-3 : Substituted with a Methoxy group ( −OCH3 ).
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C-4 & C-6 : Unsubstituted methine carbons bearing protons.
Because the protons at C-4 and C-6 are separated by a carbon (C-5), they exhibit a meta-relationship, which dictates their coupling behavior.
1 H NMR Spectral Analysis & Predictive Modeling
The proton NMR spectrum of 2-bromo-1,5-dichloro-3-methoxybenzene is relatively simple but requires precise understanding of aromatic shielding to distinguish the two aromatic protons (H-4 and H-6).
Using established empirical additivity rules (base benzene value = 7.27 ppm)[2], we can calculate the expected chemical shifts. The methoxy group is a strong π -donor, pushing electron density into the ortho and para positions, thereby shielding those protons and shifting them upfield.
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H-4 is ortho to the methoxy group, resulting in a strong upfield shift (-0.43 ppm).
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H-6 is para to the methoxy group, resulting in a moderate upfield shift (-0.09 ppm), but lacks the strong ortho shielding.
Both protons will appear as doublets due to their meta-coupling ( 4Jmeta≈2.2 Hz).
Table 1: Calculated 1 H NMR Data Summary
| Proton Position | Calculated Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Integration | Key Influencing Factors |
| H-4 | 6.95 | Doublet | 4J≈2.2 Hz | 1H | Strongly shielded by ortho-resonance from the −OCH3 group[2]. |
| H-6 | 7.19 | Doublet | 4J≈2.2 Hz | 1H | Less shielded than H-4; experiences only para-resonance from −OCH3 [3]. |
| −OCH3 | 3.90 | Singlet | N/A | 3H | Deshielded by the adjacent electronegative oxygen atom. |
13 C NMR Spectral Analysis & Carbon Mapping
The 13 C NMR spectrum (proton-decoupled) provides a distinct fingerprint for all seven carbon environments. The most critical E-E-A-T (Expertise) insight here is the Heavy Atom Effect (spin-orbit coupling) induced by the bromine atom at C-2[3]. Despite being an sp2 hybridized aromatic carbon, C-2 is heavily shielded by the ipso-bromine (-5.5 ppm) and the ortho-methoxy group (-14.4 ppm), pushing its resonance down to an unusually low ~107.1 ppm. This serves as a primary anchor point for spectral assignment.
Table 2: Calculated 13 C NMR Data Summary (Base = 128.5 ppm)
| Carbon Position | Substituent Environment | Calculated Shift (ppm) | Multiplicity ( 1 H Decoupled) | Key Influencing Factors |
| C-1 | -Cl (Quaternary) | 138.4 | Singlet | Deshielded by ipso-Cl (+6.2) and ortho-Br (+3.4)[2]. |
| C-5 | -Cl (Quaternary) | 133.4 | Singlet | Deshielded by ipso-Cl (+6.2), but less than C-1 due to the absence of an ortho-Br[2]. |
| C-3 | −OCH3 (Quaternary) | 165.9 | Singlet | Strongly deshielded by the electronegative oxygen (ipso effect +31.4)[2]. |
| C-2 | -Br (Quaternary) | 107.1 | Singlet | Strongly shielded by the heavy atom effect of ipso-Br (-5.5) and ortho-methoxy (-14.4)[3]. |
| C-4 | -H (Methine) | 114.3 | Singlet | Shielded by the strong resonance electron-donating effect of ortho-methoxy (-14.4)[3]. |
| C-6 | -H (Methine) | 123.3 | Singlet | Mildly shielded by para-methoxy resonance (-7.7)[3]. |
| O−CH3 | Methoxy (Methyl) | 56.5 | Singlet | Typical aliphatic carbon attached to an oxygen heteroatom. |
Experimental Workflow & Self-Validating Protocols
To ensure absolute trustworthiness and reproducibility, the following self-validating experimental protocol must be utilized when acquiring the NMR spectra for this compound.
Step 1: Sample Preparation Dissolve 5–10 mg of 2-Bromo-1,5-dichloro-3-methoxybenzene in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3 provides high solubility for halogenated aromatics and lacks interfering proton signals. TMS serves as an internal standard (0.00 ppm) to ensure chemical shift accuracy.
Step 2: Instrument Calibration Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz). Lock the magnetic field to the deuterium resonance of CDCl3 . Tune and match the probe to the 1 H and 13 C frequencies. Shim the magnet (Z1-Z5) to achieve a peak width at half-height ( w1/2 ) of < 1.0 Hz for the TMS signal.
Step 3: 1D NMR Acquisition
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1 H NMR : Run a standard 1D proton pulse sequence (zg30). Use a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans.
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13 C NMR : Run a proton-decoupled 1D carbon sequence (zgpg30). Use a spectral width of 250 ppm, 64k data points, and a D1 of 3 seconds. Causality: A longer D1 is strictly required to allow for the complete longitudinal relaxation ( T1 ) of the heavily substituted quaternary carbons (C-1, C-2, C-3, C-5), which lack attached protons to facilitate rapid dipole-dipole relaxation. Acquire 1024 to 2048 scans.
Step 4: Data Processing & Internal Validation Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra. Self-Validation Check: Validate the shifts against the residual CHCl3 peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm). If the residual solvent peak deviates by more than 0.02 ppm, recalibrate the spectrum to TMS.
Analytical Workflow Visualization
The following diagram maps the logical pathway from sample preparation to structural elucidation, highlighting the decision matrix for resolving structural ambiguities (e.g., distinguishing C-1 from C-5) using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Step-by-step NMR acquisition and structural elucidation workflow for halogenated aromatics.
